Cibacron Brilliant Yellow 3G-P

描述

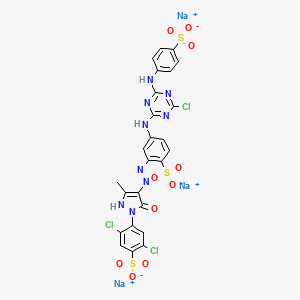

Cibacron Brilliant Yellow 3G-P, also known as Reactive Yellow 2, is a bright yellow powder . It is used in hematology stains . The compound has a molecular formula of C25H19Cl3N9NaO10S3 and a molecular weight of 831.02 .

Synthesis Analysis

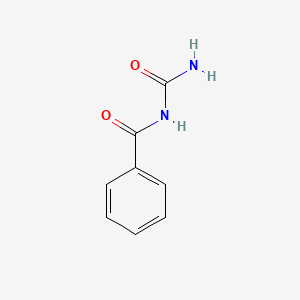

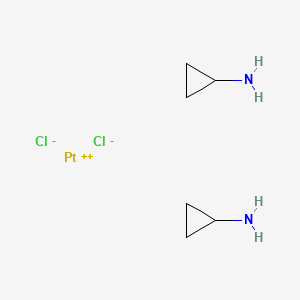

The synthesis of Cibacron Brilliant Yellow 3G-P involves several raw materials including Cyanuric chloride, Sulfanilic acid, 2,4-Diaminobenzenesulfonic acid, 3-Methyl-2-pyrazolin-5-one, and Dichlorosulfophenyl-3-methylpyrazolone .Molecular Structure Analysis

The molecular structure of Cibacron Brilliant Yellow 3G-P is represented by the SMILES string: [Na+].[Na+].[Na+].Cc1nn(c(O)c1\N=N\c2cc(Nc3nc(Cl)nc(Nc4ccc(cc4)S([O-])(=O)=O)n3)ccc2S([O-])(=O)=O)-c5cc(Cl)c(cc5Cl)S([O-])(=O)=O .Chemical Reactions Analysis

Cibacron Brilliant Yellow 3G-P has been studied in the context of photocatalytic degradation under UV-A radiation . The treatment involved test solutions containing 100 mg/L of the dye with two types of photocatalysts, Degussa P25 and Hombikat UV 100 titanium dioxide . The efficiency of these two commercial photocatalysts was compared in the presence and absence of hydrogen peroxide (H2O2) .Physical And Chemical Properties Analysis

Cibacron Brilliant Yellow 3G-P is a solid with a maximum absorption wavelength (λmax) of 404 nm . It is soluble in water at a concentration of 20 to 40 g/L .科学研究应用

Photodegradation in Wastewater Treatment

Reactive Yellow 2 has been studied for its photodegradation properties under direct sunlight, which is crucial for the treatment of textile industry wastewater. The use of Fe2O3 nanoparticles encapsulated with phytochemicals from R. indica leaf extracts has shown to significantly enhance the degradation efficiency of this dye .

Adsorption for Water Purification

The compound has been utilized in the adsorption process for water purification. Research involving polyethylenimine-crosslinked and aminopropyltriethoxysilane-grafted multiwall carbon nanotubes has demonstrated efficient removal of Reactive Yellow 2 from water, highlighting its potential for treating reactive dye wastewater .

Dyeing and Printing Textiles

Cibacron Brilliant Yellow 3G-P is widely used for dyeing and printing on various fibers such as cotton, wool, silk, polyamide, and viscose. Its application extends to knot dyeing and can also be used for roll dye and dissemination, indicating its versatility in the textile industry .

Diagnostic Assay Manufacturing

In the field of medical diagnostics, this dye is applied in the manufacturing of assays. It is particularly used in hematology and histology for staining purposes, aiding in the visualization of cells and tissues during examination .

Environmental Impact Studies

Studies have been conducted to understand the environmental impact of Reactive Yellow 2, particularly its effect on water clarity and biological systems. The removal of this dye from effluents is considered significant for environmental conservation .

Antifouling Applications

Research has explored the use of Reactive Yellow 2 in antifouling coatings to prevent the attachment of microorganisms, which is a common cause of material corrosion. This application is particularly relevant in marine environments where biofouling is a persistent issue .

作用机制

Target of Action

Reactive Yellow 2, also known as Cibacron Brilliant Yellow 3G-P, is a type of reactive dye that primarily targets proteins, especially those with affinities to various nucleotides . The dye has been found to bind from 5 to 60% of the proteins in various crude cell extracts .

Mode of Action

The affinity of Reactive Yellow 2 for proteins may be due to substrate/cofactor similarities as well as hydrophobic and ion exchange properties . Some proteins have been found to require the addition of divalent cations for binding to the dye . Nonionic detergents have been found to encapsulate immobilized dyes in micelles and prevent proteins from binding .

Biochemical Pathways

It is known that the dye can influence the biodegradation process . Laccase and polyphenol oxidase were found to influence the biodegradation process in the dyes .

Pharmacokinetics

It is known that the dye has a high affinity for proteins, which suggests that it may have a significant impact on bioavailability .

Result of Action

The primary result of Reactive Yellow 2’s action is the binding and potential alteration of proteins. This can lead to changes in protein function and potentially influence various biological processes .

Action Environment

The action of Reactive Yellow 2 can be influenced by various environmental factors. For instance, the presence of diverse levels of metal ion mixtures, including Cr +6, Zn +2, Cu +2, Co +2, Cd +2, and Pb +2, has been found to affect the decolorization of Reactive Yellow 2 . Additionally, the dye’s action can be influenced by the presence of nonionic detergents, which can encapsulate the dye and prevent it from binding to proteins .

属性

IUPAC Name |

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,36H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNBZTDZMXUVML-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15Cl3N9Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cibacron Brilliant Yellow 3G-P | |

CAS RN |

50662-99-2 | |

| Record name | Cibacron Brilliant Yellow 3G-P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050662992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)

![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)

![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)